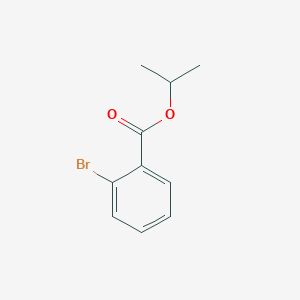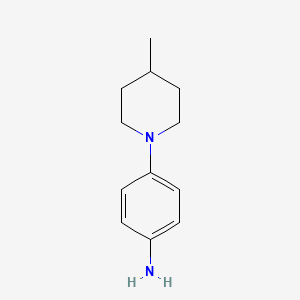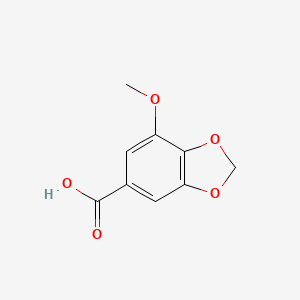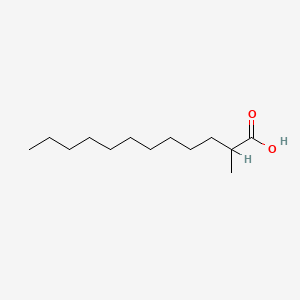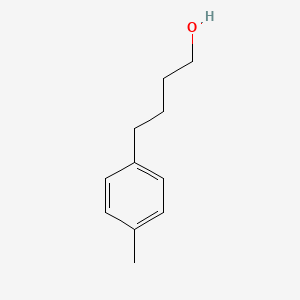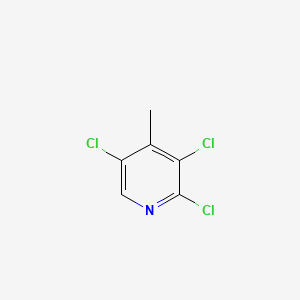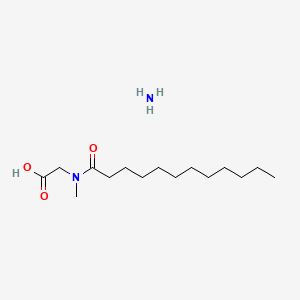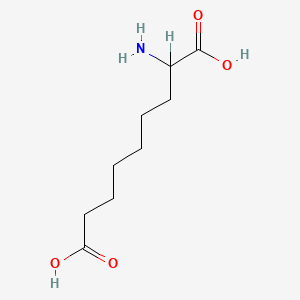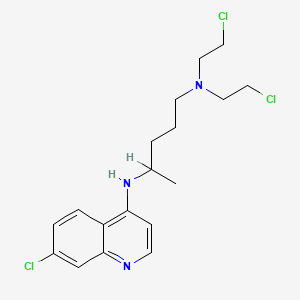
Chloroquine mustard
説明
Chloroquine is an antimalarial drug used to treat susceptible infections with P. vivax, P. malariae, P. ovale, and P. falciparum . It is also used for second line treatment for rheumatoid arthritis . Chloroquine is an aminoquinolone derivative first developed in the 1940s for the treatment of malaria . It was the drug of choice to treat malaria until the development of newer antimalarials such as pyrimethamine, artemisinin, and mefloquine . Chloroquine and its derivative hydroxychloroquine have since been repurposed for the treatment of a number of other conditions including HIV, systemic lupus erythematosus, and rheumatoid arthritis .
Synthesis Analysis
A new chloroquine-derived photoaffinity probe has been prepared by a convergent synthesis from derivative of 4,7-dichloroquinoline and N1,N1-diethyl-N4-methylpentane . The features of this probe are a unique 3-azido photolabel, the pyridine ring of the quinoline, and the presence of a secondary amine at the 4-position of the quinoline .Molecular Structure Analysis
Chloroquine is primarily metabolized by CYP2D6 and CYP3As isoforms, generating the major pharmacologically active byproducts: monodesethylchloroquine, bidesethylchloroquine and 7-chloro-4-aminoquinoline .Chemical Reactions Analysis
HPLC coupled to UV detectors is the most employed method to quantify chloroquine in pharmaceutical products and biological samples . The main chromatographic conditions used to identify and quantify chloroquine from tablets and injections, degradation products, and metabolites are presented and discussed .Physical And Chemical Properties Analysis
HPLC coupled to UV detectors is the most employed method to quantify chloroquine in pharmaceutical products and biological samples . The main chromatographic conditions used to identify and quantify chloroquine from tablets and injections, degradation products, and metabolites are presented and discussed .科学的研究の応用
Antiviral Research and COVID-19
Chloroquine, known for its antimalarial properties, has gained attention for its potential benefits in treating patients infected with the novel coronavirus (SARS-CoV-2). This interest is based on previous experiments in the field of antiviral research, suggesting chloroquine's potential in combating viral infections (Touret & de Lamballerie, 2020).
Chemotherapy and Metabolic Fate
Studies have explored the metabolic fate of chloroquine mustard in mice, observing complete retention of the administered agent without disruption of metabolic processes. Research indicates chloroquine mustard’s binding is rapid and largely irreversible, with significant implications for chemotherapy (Rutman, Steele, & Price, 1961).
Nitrogen Mustard Analogues and Tissue Distribution
Research into the nitrogen mustard analogues of chloroquine and quinacrine reveals that these compounds selectively concentrate in certain parenchymatous organs and localize in the nucleus due to their affinity for nucleic acids. This suggests their potential application in targeting malignant tumors arising from tissues where the parent compound accumulates (Jones et al., 1958).
Immunomodulatory Effects
Chloroquine is recognized for its immunomodulatory effects, notably in suppressing the production/release of inflammatory mediators like tumour necrosis factor α and interleukin 6. These properties raise questions about its potential use in managing viral diseases like AIDS and severe acute respiratory syndrome (Savarino et al., 2003).
Enhancing Radiation Therapy in Cancer
Studies have shown that chloroquine can enhance the efficacy of radiation therapy in cancer treatment. By blocking endosomal pathways, it drives radiation-induced cell death and assists in antitumor immunity, particularly in breast cancer (Ratikan, Sayre, & Schaue, 2013).
Nitrogen Mustards in Neoplastic Disease Treatment
Chloroquine's analogues, like nitrogen mustards, have been studied for their therapeutic value in treating neoplastic disease. These compounds, due to their chemical and biologic properties, have been investigated for clinical use in cancer treatment (Rhoads, 1946).
Potential in Other Diseases
Research suggests that chloroquine and its analogues may have therapeutic roles beyond malaria, including in diseases like lupus erythematosus, rheumatic diseases, and even certain forms of cancer. This is due to their lysosomotropic, anti-inflammatory, and immunomodulatory mechanisms (Al-Bari, 2015).
Safety And Hazards
将来の方向性
Hydroxychloroquine and chloroquine have garnered unprecedented attention as potential therapeutic agents against COVID-19 following several small clinical trials, uncontrolled case series, and public figure endorsements . While there is a growing body of scientific data, there is also concern for harm, particularly QTc prolongation and cardiac arrhythmias .
特性
IUPAC Name |
1-N,1-N-bis(2-chloroethyl)-4-N-(7-chloroquinolin-4-yl)pentane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24Cl3N3/c1-14(3-2-10-24(11-7-19)12-8-20)23-17-6-9-22-18-13-15(21)4-5-16(17)18/h4-6,9,13-14H,2-3,7-8,10-12H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCSNJULRYCPDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN(CCCl)CCCl)NC1=C2C=CC(=CC2=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20956994 | |
| Record name | N~1~,N~1~-Bis(2-chloroethyl)-N~4~-(7-chloroquinolin-4-yl)pentane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20956994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloroquine mustard | |
CAS RN |
3562-71-8 | |
| Record name | N1,N1-Bis(2-chloroethyl)-N4-(7-chloro-4-quinolinyl)-1,4-pentanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3562-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroquine mustard | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003562718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~1~,N~1~-Bis(2-chloroethyl)-N~4~-(7-chloroquinolin-4-yl)pentane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20956994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLOROQUINE MUSTARD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V891C841Y0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



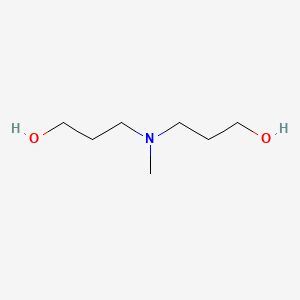
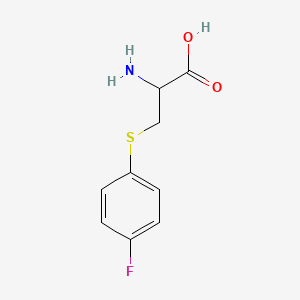
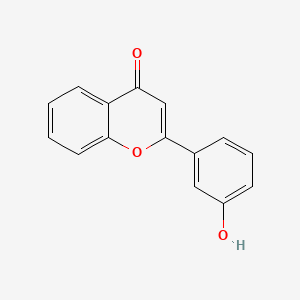

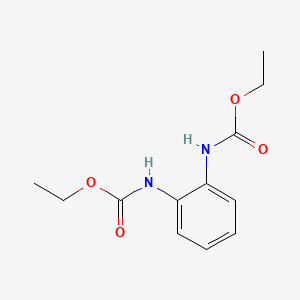
![3-Amino-4-methoxy-9-phenyl-5,8,10-trioxabicyclo[4.4.0]decan-2-ol](/img/structure/B1607353.png)
